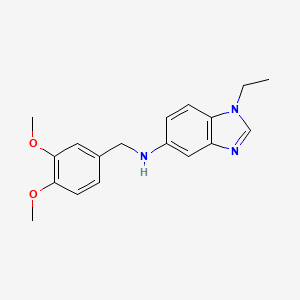

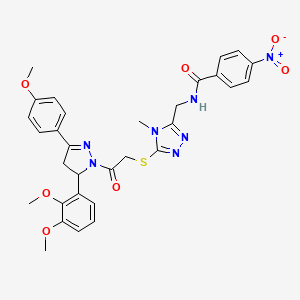

![molecular formula C27H26FN3O5S B11445220 N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B11445220.png)

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide is a synthetic compound known for its potential antitumor activity. This compound is a derivative of amuvatinib, a kinase inhibitor, and has shown efficacy in tumor cells experiencing glucose starvation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves multiple steps, including the use of palladium-catalyzed cross-coupling reactions. Key reagents include 5-bromo-benzo dioxole, PdCl2, xantphos, and cesium carbonate. The reaction conditions typically involve heating in solvents like 1,4-dioxane or toluene at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride.

Substitution: Halogenation and alkylation reactions are typical substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide has several scientific research applications:

Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

Medicine: Potential therapeutic agent for targeting tumor cells under glucose starvation conditions.

Industry: Could be used in the development of new anticancer drugs and other therapeutic agents.

Mechanism of Action

The compound exerts its effects by inhibiting mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells. It also inhibits the mechanistic target of rapamycin (mTOR) pathway, which is involved in cell growth and metabolism .

Comparison with Similar Compounds

Similar Compounds

Amuvatinib: The parent compound, known for its kinase inhibitory activity.

1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Similar compounds with anticancer activity.

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: An analogue with similar structural features.

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide is unique due to its dual mechanism of action, targeting both mitochondrial membrane potential and the mTOR pathway, making it a promising candidate for cancer therapy under glucose starvation conditions .

Properties

Molecular Formula |

C27H26FN3O5S |

|---|---|

Molecular Weight |

523.6 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |

InChI |

InChI=1S/C27H26FN3O5S/c28-20-8-5-18(6-9-20)16-31-21-11-13-37-25(21)26(33)30(27(31)34)12-3-1-2-4-24(32)29-15-19-7-10-22-23(14-19)36-17-35-22/h5-11,13-14H,1-4,12,15-17H2,(H,29,32) |

InChI Key |

ZNFNDBBHODQXRE-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=C(C=CS4)N(C3=O)CC5=CC=C(C=C5)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

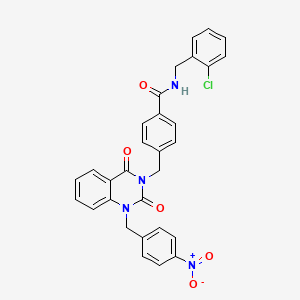

![1-(3-Chlorophenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine](/img/structure/B11445157.png)

![5-[1-(3-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B11445166.png)

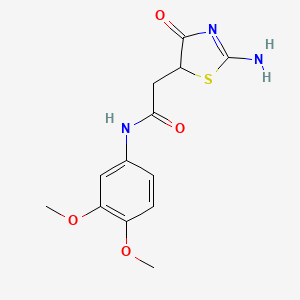

![methyl 3-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B11445167.png)

![8-(2-fluorophenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11445170.png)

![Ethyl 4-({[1-(4-ethoxyphenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11445179.png)

![N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide](/img/structure/B11445211.png)

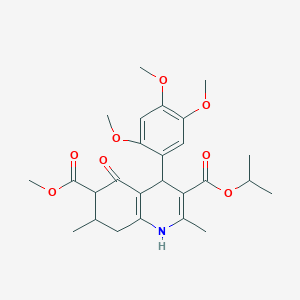

![3-(3-chloro-2-methylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11445215.png)

![N-Benzyl-2-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methanesulfinyl}acetamide](/img/structure/B11445217.png)

![9-benzyl-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11445218.png)